N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a 3-fluorophenyl group at the amide position and a phenylpiperazinyl-sulfonyl moiety at the 3-position of the thiophene ring. The 3-fluorophenyl substituent improves metabolic stability by blocking oxidation sites and modulating lipophilicity .
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c22-16-5-4-6-17(15-16)23-21(26)20-19(9-14-29-20)30(27,28)25-12-10-24(11-13-25)18-7-2-1-3-8-18/h1-9,14-15H,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHRZMSULCHFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, structure-activity relationships, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a sulfonyl group , and a piperazine moiety . The presence of a fluorine atom on the phenyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications. Its molecular formula is C₂₁H₂₃F N₂O₂S, with a molecular weight of 445.5 g/mol.
The piperazine component of the compound is known to interact with several neurotransmitter receptors, particularly those involved in neurological pathways. This interaction suggests that the compound could modulate receptor activity, potentially leading to therapeutic effects in treating conditions such as depression, anxiety, and other neurological disorders.
Biological Activity
Research indicates that N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide exhibits significant biological activity:
- Receptor Binding Studies : The compound has been investigated for its role as a ligand in receptor binding studies, particularly concerning serotonin and dopamine receptors. The piperazine moiety's structural similarity to known pharmacophores allows it to modulate receptor activities effectively.
- Cholinesterase Inhibition : Recent studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease (AD). Compounds with similar structures have shown promising results in inhibiting both AChE and butyrylcholinesterase (BChE), suggesting that this compound may also possess similar properties .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds containing the N-arylpiperazine scaffold exhibit antimicrobial properties. This opens avenues for further exploration of N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide contributes to its distinct pharmacological properties. Research has established that modifications to the thiophene ring or piperazine moiety can significantly alter biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-methylphenyl)-N-(2-(4-pyridinyl)ethyl)thiophene-2-carboxamide | Pyridine moiety instead of piperazine | Altered receptor affinity |
| N-(4-fluorophenyl)-N'-(4-pyridinyl)thiophene-2-sulfonamide | Lacks methoxy group | Changes solubility and interaction profiles |
| 5-(4-methylpiperazin-1-yl)-N-(3-methoxyphenyl)thiophene-2-sulfonamide | Similar piperazine structure | Different potency due to substitution patterns |
This table illustrates how slight variations in structure can lead to significant differences in biological activity.
Case Studies
Several studies have explored the biological implications of compounds similar to N-(3-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide:
- Neurotransmitter Modulation : A study demonstrated that compounds with similar piperazine structures could significantly influence serotonin receptor activity, leading to potential applications in mood disorders.
- Alzheimer's Disease Research : Research focusing on AChE inhibitors has shown that compounds with thiophene scaffolds exhibit enhanced inhibition rates compared to traditional inhibitors used for AD treatment, highlighting the therapeutic potential of this compound class .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
Target Compound :
- Analog 1: LogP: ~3.8 (higher due to trifluoromethoxy and butyl linker). Solubility: Reduced vs. target compound (longer alkyl chain increases hydrophobicity). Bioavailability: Potential for improved CNS penetration due to trifluoromethoxy’s electronegativity .
Analog 2 :
- Analog 3: LogP: ~2.9 (morpholino and acetamide reduce hydrophobicity). Halogen Effects: Chlorine’s larger size vs. fluorine may sterically hinder receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
